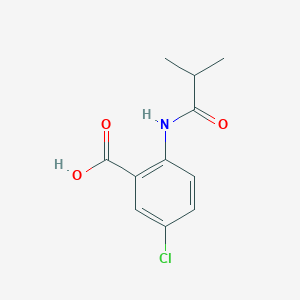

![molecular formula C19H26N4O4 B5579738 methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves intricate multi-step processes that can include techniques such as intramolecular cyclization, nucleophilic addition, and reductive amination. For instance, the synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems showcases the utility of nitrile lithiation/alkylation and nitroalkane addition followed by reduction and cyclization (Smith et al., 2016). Similarly, the construction of diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization highlights the versatility and efficiency of activating pyridine substrates for the synthesis of complex spirocyclic frameworks (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Structural studies play a crucial role in understanding the conformational preferences and molecular geometry of spirocyclic compounds. X-ray crystallography and computational methods such as DFT calculations are commonly employed to elucidate the structural attributes of these molecules. For example, the crystal and molecular structure analysis of certain diazaspiro[4.4]nona derivatives provides insight into their spatial arrangement and electronic configuration (Silaichev et al., 2012).

科学的研究の応用

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles

Research has shown that certain diazaspiro compounds, closely related to methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate, can be synthesized effectively without a catalyst. The study by Aggarwal et al. (2014) demonstrated the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones via a double Michael addition reaction, which yielded high-quality compounds efficiently and quickly (Aggarwal, Vij, & Khurana, 2014).

Potential in Treating Various Disorders

A review by Blanco‐Ania et al. (2017) discussed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, which are structurally similar to the compound . These compounds have been considered for the treatment of several disorders, including obesity, pain, and various immune, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Spirocyclization of Pyridine Substrates

Parameswarappa and Pigge (2011) reported a study on the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines. This process entailed activating the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, indicating a potential synthetic pathway for related compounds (Parameswarappa & Pigge, 2011).

Photophysical Studies and Solvatochromic Analysis

Aggarwal and Khurana (2015) conducted photophysical studies and solvatochromic analysis on diazaspiro compounds similar to the one . Their research focused on understanding the solvent effect on the spectral properties of these compounds, providing insights into their photophysical behavior and potential applications in various fields (Aggarwal & Khurana, 2015).

特性

IUPAC Name |

methyl 2-[[3-oxo-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecane-8-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4/c1-27-17(25)11-21-18(26)22-10-4-7-19(13-22)8-6-16(24)23(14-19)12-15-5-2-3-9-20-15/h2-3,5,9H,4,6-8,10-14H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUVYSOBGYBKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)